Acetylcedrene

描述

Historical Perspective of Sesquiterpenes in Organic Chemistry

Sesquiterpenes, a class of terpenes consisting of three isoprene (B109036) units, have a rich history in organic chemistry, dating back to the 19th century with the study of essential oils. These C15 hydrocarbons and their oxygenated derivatives, known as sesquiterpenoids, have been pivotal in the development of natural product chemistry. Their complex and diverse molecular architectures have presented significant challenges and opportunities for structural elucidation and total synthesis, thereby driving innovation in chemical methodologies. One such derivative that has garnered considerable attention is Acetyl cedrene (B97730). olivetreepeople.com

Classification of Acetyl Cedrene within Alkyl Cyclic Ketones

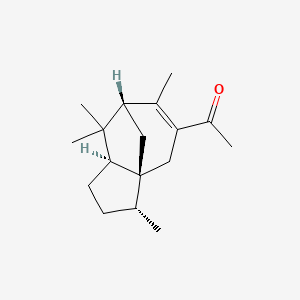

From a chemical standpoint, Acetyl cedrene is classified as a member of the alkyl cyclic ketones structural group. nih.gov This classification is based on its molecular structure, which features a ketone functional group attached to a complex, polycyclic alkyl framework. Specifically, it is an unsaturated ketone with a bridged ring structure. guidechem.com The core of the molecule is a tricyclic system derived from cedrene, a sesquiterpene found in the essential oil of cedarwood. olivetreepeople.com The attachment of an acetyl group (a two-carbon keto-alkyl chain) to this cedrene framework defines it as an alkyl cyclic ketone. nih.gov

Significance of Acetyl Cedrene in Chemical Research and Applications

Acetyl cedrene holds considerable significance in both chemical research and industrial applications. In the realm of research, its complex, stereochemically rich structure makes it an interesting target for synthetic chemists and a substrate for investigating new synthetic methodologies. guidechem.com Its well-defined structure and characteristic spectroscopic properties also make it a useful reference compound in the analysis of essential oils and other complex natural product mixtures. Commercially, Acetyl cedrene is a highly valued fragrance ingredient. guidechem.comalibaba.com Its persistent, warm, and woody aroma makes it a popular component in a wide array of consumer products, including perfumes, soaps, cosmetics, and detergents. foreverest.netindustrialchemicals.gov.au Furthermore, it can serve as a starting material for the synthesis of other fragrance compounds and has been investigated for the creation of derivatives with novel properties. acs.org

Structure

3D Structure

属性

IUPAC Name |

1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14+,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIAJZFOGJGLJ-SWRJLBSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C(C3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029353 | |

| Record name | Acetylcedrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32388-55-9 | |

| Record name | Acetylcedrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32388-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl cedrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylcedrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL CEDRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6I62755AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes of Acetyl Cedrene (B97730)

The preparation of acetyl cedrene can be achieved through semi-synthesis from natural precursors or via more complex total synthesis methodologies that construct the core carbon skeleton from simpler molecules.

Reaction of Cedrol with Acetic Anhydride (B1165640) in the Presence of a Catalyst

A primary industrial route to acetyl cedrene involves the acetylation of cedrene, a major hydrocarbon component of cedarwood oil. This process typically uses acetic anhydride as the acetylating agent in the presence of an acidic catalyst. The acetylation of α-cedrene with acetic anhydride and a catalyst like titanium tetrachloride yields not only the desired 9-acetylcedrene but also other products resulting from skeletal rearrangements. rsc.org

The reaction involves the electrophilic attack of an acylium species on the cedrene double bond. This attack is generally expected to occur from the less sterically hindered face of the cedrene molecule. Depending on the catalyst and reaction conditions, various isomers and rearrangement products can be formed. For instance, using polyphosphoric acid as a catalyst can facilitate the conversion of acetyl cedrene into other hydrocarbon followers through complex rearrangements. fao.org

Cedrene Carbon Skeleton Assembly via Intramolecular Pauson-Khand Cyclization

A more sophisticated and elegant approach to the cedrene framework is through total synthesis, where the intramolecular Pauson-Khand reaction (PKR) serves as a key strategic step. researchgate.netacs.org The PKR is a powerful [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. rsc.orgnih.gov

This strategy allows for the efficient and direct assembly of the tricyclic cedrene carbon skeleton from a simpler monocyclic precursor. researchgate.netacs.org The synthesis involves several steps:

Preparation of a suitable enyne precursor, which contains both the alkene and alkyne functionalities required for the cyclization. rsc.org

Complexation of the alkyne with a cobalt carbonyl complex, such as octacarbonyldicobalt (Co₂(CO)₈), to form a stable cyclization precursor. rsc.org

The crucial intramolecular Pauson-Khand cyclization is then induced, often by heating or with a promoter, to construct the fused ring system, yielding a tricyclic enone. researchgate.netrsc.org

Further synthetic manipulations of this enone intermediate can then lead to the formal total synthesis of α- and β-cedrene, which are closely related to acetyl cedrene. researchgate.netnih.gov

The following table summarizes a representative sequence for this methodology.

Table 1: Key Stages in Cedrene Skeleton Synthesis via Pauson-Khand Reaction| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Enyne Precursor Synthesis | Wittig reaction, Ohira-Bestmann reagent | Monocyclic compound with tethered alkene and alkyne groups. rsc.org |

| 2 | Cobalt Complexation | Octacarbonyldicobalt (Co₂(CO)₈) | Stable alkyne-cobalt complex precursor. rsc.org |

| 3 | Intramolecular PKR | Thermal or N-oxide promoted conditions | High-yield formation of the tricyclic enone (cedrone precursor). researchgate.netrsc.org |

| 4 | Final Transformations | Deoxygenation and other functional group manipulations | Formation of α-cedrene and β-cedrene. rsc.org |

Mechanistic Studies of Acetylation and Rearrangement Reactions

The synthesis of acetyl cedrene is often accompanied by fascinating molecular rearrangements, the mechanisms of which have been the subject of detailed scientific investigation.

Multi-step Cationic Molecular Rearrangement Mechanisms

When acetyl cedrene is treated with reagents like acetic anhydride and polyphosphoric acid, it can convert to a hydrocarbon follower through a complex series of cationic molecular rearrangements. fao.org The mechanism is consistent with a multi-step pathway where the key transformation involves a cyclopropylcarbinyl cation-cyclopropylcarbinyl cation rearrangement. fao.org Similarly, during the acetylation of α-cedrene with titanium tetrachloride, the initial electrophilic attack can lead to an intermediate species prone to a Wagner-Meerwein shift, resulting in a rearranged tricyclic skeleton. These cationic cascades highlight the intricate relationship between substrate structure and reaction conditions in determining the final product distribution.

Deuteriation and Isotopic Labeling Studies in Mechanistic Elucidation

To unravel these complex rearrangement pathways, researchers have employed isotopic labeling techniques. Deuteriation (the incorporation of deuterium (B1214612), a heavy isotope of hydrogen) and ¹³C labeling of the acetyl cedrene molecule have been instrumental. fao.org By tracking the position of these isotopic labels in the final rearranged products, scientists can deduce the specific bond migrations and intermediate structures involved in the reaction sequence. For example, such studies have provided strong evidence supporting the proposed multi-step cationic rearrangement mechanism that proceeds through cyclopropylcarbinyl cation intermediates. fao.org The use of deuterium labeling is a powerful general strategy for creating contrast in structural studies to elucidate complex molecular transformations. nih.gov

Chiral Synthesis and Stereochemical Control

Achieving stereochemical control is a paramount challenge in the synthesis of complex natural products like acetyl cedrene, which contains multiple stereocenters. Chiral synthesis aims to produce a single desired enantiomer or diastereomer.

Strategies for stereocontrol can involve using a chiral auxiliary—a temporary chemical moiety that is introduced into the molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com After serving its purpose, the auxiliary is removed. This approach allows for the controlled introduction of new stereocenters.

In the context of the Pauson-Khand reaction, chirality can be introduced by using chiral ligands on the metal catalyst (e.g., rhodium or cobalt) or by starting with an enantiomerically pure precursor. nih.gov For instance, the use of a small-bite-angle P-stereogenic diphosphine ligand with a rhodium catalyst has been shown to be effective in asymmetric Pauson-Khand reactions. nih.gov While specific literature on the direct asymmetric synthesis of acetyl cedrene is limited, the principles demonstrated in the chiral synthesis of the cedrene skeleton are directly applicable. By controlling the stereochemistry during the key Pauson-Khand cyclization, one can theoretically access specific stereoisomers of the cedrene core, which can then be converted to the desired chiral acetyl cedrene derivative.

Stereoselective Gold-Catalyzed Ohloff-Type Propargylic Ester Rearrangement

The Meyer-Schuster and the related Ohloff-type rearrangements are powerful tools in organic synthesis for the conversion of propargylic alcohols and their esters into α,β-unsaturated carbonyl compounds and allenes, respectively. Gold catalysis has emerged as a particularly effective method for promoting these transformations under mild conditions. While a direct application of a gold-catalyzed Ohloff-type rearrangement of a propargylic ester to form acetyl cedrene is not extensively documented in readily available literature, the principles of this methodology are well-established in the synthesis of complex molecules, including sesquiterpenes. organic-chemistry.orgnih.govnih.gov

Gold(I) complexes are carbophilic Lewis acids that can activate the alkyne moiety of a propargylic ester, facilitating a -sigmatropic rearrangement to an allenyl ester intermediate. This intermediate can then be hydrolyzed to the corresponding α,β-unsaturated acid or, in the context of an Ohloff-type process, can undergo further transformations. The stereoselectivity of these reactions is often high, influenced by the catalyst and the substrate's stereochemistry.

In the synthesis of various terpenes, gold-catalyzed rearrangements of propargylic alcohols and their derivatives have been shown to proceed efficiently. organic-chemistry.orgnih.gov For instance, gold(I)-catalyzed oxidative rearrangement of propargyl alcohols can selectively produce 1,3-diketones. organic-chemistry.orgnih.gov This reactivity highlights the potential for developing a stereoselective gold-catalyzed route to acetyl cedrene or its precursors, starting from a suitably functionalized propargylic ester within the cedrene framework.

Carbocationic Cascades in Stereocontrolled Synthesis

The biosynthesis of many terpenes, including cedrene, involves intricate carbocationic cascade reactions. These complex transformations, often initiated by the protonation of an olefin or the departure of a leaving group, proceed through a series of cyclizations and rearrangements to build the characteristic polycyclic skeletons of these natural products. The stereochemical outcome of these cascades is precisely controlled by the enzyme's active site.

In the laboratory, chemists have sought to mimic these biosynthetic pathways to achieve stereocontrolled syntheses of terpenes. The synthesis of the tricyclo[5.3.1.01,5]undecane core of cedrane (B85855) sesquiterpenes has been accomplished using a cascade [5+2] cycloaddition/etherification reaction. researchgate.net This biomimetic strategy allows for the highly stereocontrolled construction of the complex framework, including the generation of multiple contiguous chiral centers in a single step. researchgate.net

A divergent [5+2] cascade approach has also been developed for the synthesis of bicyclo[3.2.1]octanes, which can serve as precursors to cedrene-type skeletons. rsc.org This method demonstrates how the reaction conditions can influence the outcome of a carbocationic cascade, leading to different structural motifs from a common starting material. rsc.org Understanding and controlling these carbocationic rearrangements are crucial for the efficient and stereoselective synthesis of complex natural products like acetyl cedrene.

Derivatization and Analog Development for Structure-Activity Relationship (SAR) Studies

The olfactory properties of acetyl cedrene and related compounds are highly dependent on their molecular structure. To investigate these structure-activity relationships (SAR), various derivatives and analogs have been synthesized and their odors evaluated.

Acetylated Thujopsene (B1203592) Isomers and Olfactory Properties

Thujopsene is a constitutional isomer of cedrene and a major component of cedarwood oil. The acetylation of thujopsene has been found to produce a complex mixture of isomeric ketones, some of which possess desirable woody and musky odors. In one study, the acetylation of pure (-)-thujopsene yielded a mixture of seven major isomeric ketones with the molecular formula C₁₇H₂₆O. The distribution and olfactory properties of these isomers provide valuable insights into the SAR of this class of compounds.

The major product of this reaction, accounting for 52% of the ketonic fraction, was found to possess a powerful woody-musk-ambergris odor. Interestingly, this isomer was optically inactive, despite being derived from an optically active starting material, suggesting that isomerization precedes acetylation. The structure of this key odorant was determined to be a tricyclic ketone that is not a direct acetylation product of the thujopsene skeleton.

Table 1: Olfactory Properties of Acetylated Thujopsene Isomers

| Isomer | Percentage in Mixture | Odor Description |

|---|---|---|

| Isomer G | 52% | Powerful woody-musk-ambergris |

Data sourced from the acetylation of thujopsene study.

This research demonstrates that subtle changes in the molecular structure, resulting from the rearrangement of the carbon skeleton during the reaction, can have a profound impact on the olfactory properties of the final products.

Enol Ether and Acetals Derived from Acetyl Cedrene

The derivatization of the carbonyl group of acetyl cedrene into enol ethers and acetals offers another avenue for exploring SAR. These modifications alter the electronic and steric properties of the molecule, which can in turn influence its interaction with olfactory receptors.

While the direct synthesis of enol ethers from acetyl cedrene is not extensively reported in the literature, general methods for the conversion of ketones to enol ethers are well-established. These reactions typically involve treatment of the ketone with an alcohol in the presence of an acid catalyst or via the formation of a silyl (B83357) enol ether.

More specifically, cyclic acetals derived from the cedrene skeleton have been synthesized and their fragrance properties evaluated. google.com For instance, the reaction of cedrene-derived diols with aliphatic aldehydes and ketones under acidic conditions yields cyclic acetals. google.com These derivatives are reported to have original and desirable fragrance properties, often of the ambergris type. google.com

Table 2: Potential Derivatives of Acetyl Cedrene for SAR Studies

| Derivative Type | General Structure | Potential Impact on Odor |

|---|---|---|

| Enol Ether | R-C(OR')=CH₂ | Modification of the carbonyl polarity and shape. |

The synthesis and olfactory evaluation of these and other derivatives are crucial for developing a comprehensive understanding of the structural requirements for the desired woody and ambery notes associated with acetyl cedrene. nih.govrsc.orgresearchgate.netresearchgate.net

Molecular Interactions and Chemoreception Mechanisms

Olfactory Receptor Binding Mechanisms

The initial step in odor detection involves the binding of the odorant molecule to a specific receptor protein. nih.gov Olfactory receptors belong to a vast family of proteins that exhibit high specificity for certain molecular features, while also showing tolerance for others, enabling the olfactory system to be both highly discriminative and capable of recognizing thousands of compounds. researchgate.net

Olfactory receptors (ORs) are a class of G protein-coupled receptors (GPCRs), which represent the largest family of membrane proteins in the human genome. nih.govnih.govnih.gov These receptors feature a characteristic structure with seven transmembrane domains. nih.govnih.gov The binding of an odorant molecule, such as acetyl cedrene (B97730), to an OR initiates a signal transduction cascade. wikipedia.org

Research has identified specific GPCRs that respond to the structurally similar compound, α-cedrene. The mouse olfactory receptor MOR23 (also known as olfr16) and its human ortholog, OR10J5, have been identified as receptors for α-cedrene. researchgate.netnih.gov This interaction is a key example of how a specific odorant activates a distinct subset of the vast olfactory receptor repertoire to initiate the sense of smell. researchgate.netnih.gov

The binding of a ligand (an odorant) to a GPCR is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov When an odorant like acetyl cedrene docks into the binding pocket of its specific OR, it induces a shift in the receptor's three-dimensional structure. nih.govnih.gov

This ligand-induced conformational change is critical for receptor activation. nih.gov The structural rearrangement, particularly of the transmembrane helices and intracellular loops, allows the receptor to bind to and activate an intracellular G protein (specifically the Gαolf subunit in olfaction), thereby transducing the external chemical signal into an intracellular one. nih.govwikipedia.org While the precise dynamics for acetyl cedrene have not been detailed, this general mechanism is a conserved feature of GPCR activation. nih.gov

The selectivity of an olfactory receptor for a particular odorant is determined by the specific amino acid residues that form the binding pocket. nih.gov The chemical properties and arrangement of these residues create a unique environment that preferentially binds molecules with a complementary shape and charge distribution. nih.gov

In the case of the α-cedrene receptors MOR23 and OR10J5, sequence alignments and structural predictions have identified key amino acid residues that are thought to point into the binding cavity and interact directly with the ligand. nih.gov The variation in these residues across different olfactory receptors is what allows the olfactory system to recognize a vast array of different odors. nih.gov Studies on other receptor-ligand pairs have shown that hydrophobic amino acids and specific residues at the C-terminus of a receptor can be critical for forming the binding pocket and securing the ligand. mdpi.com

Signal Transduction Pathways in Olfaction

Upon activation by an odorant, the olfactory receptor initiates a well-defined intracellular signaling cascade. mdpi.com This pathway amplifies the initial binding event into a robust cellular response that can trigger a nerve impulse. wikipedia.org

The canonical olfactory signaling pathway is mediated by the second messenger cyclic AMP (cAMP). mdpi.comnih.gov Research on primary rat olfactory sensory neurons (OSNs) demonstrates that stimulation with α-cedrene leads to a significant increase in intracellular cAMP levels. researchgate.netnih.gov This elevation of cAMP is a crucial step in the transduction process. researchgate.netnih.gov

Following the rise in cAMP, cyclic nucleotide-gated (CNG) ion channels open, allowing an influx of cations, including calcium ions (Ca²⁺), into the cell. wikipedia.orgyoutube.com Studies have confirmed that treating OSNs with α-cedrene causes a prolonged increase in intracellular Ca²⁺ concentration. researchgate.netnih.gov This calcium influx contributes directly to the depolarization of the neuron and also plays a role in feedback and adaptation mechanisms. nih.govnih.gov

The production of cAMP is catalyzed by the enzyme adenylyl cyclase type 3 (Adcy3), which is a key component of the olfactory signaling machinery. mdpi.comnih.govnih.gov Upon odorant binding, the activated Gαolf subunit of the G protein stimulates Adcy3 to convert ATP into cAMP. wikipedia.orgmdpi.com Studies have shown that the effects of α-cedrene are dependent on Adcy3, and treatment with α-cedrene can increase the protein levels of Adcy3. nih.govmdpi.com

The accumulation of cAMP leads to the activation of another crucial enzyme, cAMP-dependent protein kinase (PKA). nih.gov PKA is activated when cAMP binds to its regulatory subunits, causing them to release the catalytic subunits. nih.gov These active catalytic subunits can then phosphorylate various downstream targets, modulating cellular activity. nih.govsemanticscholar.org Research demonstrates that stimulation by α-cedrene increases the protein levels of the PKA catalytic subunit, confirming the involvement of this kinase in the olfactory signal cascade. nih.govmdpi.com

Data Tables

Table 1: Key Proteins in Acetyl Cedrene Chemoreception Pathway

| Protein Name | Abbreviation | Function | Reference |

| Mouse Olfactory Receptor 23 | MOR23 | G protein-coupled receptor that binds α-cedrene. | researchgate.netnih.gov |

| Human Olfactory Receptor 10J5 | OR10J5 | Human ortholog of MOR23; binds α-cedrene. | researchgate.netnih.gov |

| Olfactory G protein alpha subunit | Gαolf | G protein subunit that activates Adcy3. | mdpi.comnih.gov |

| Adenylyl Cyclase 3 | Adcy3 | Enzyme that synthesizes cAMP from ATP. | mdpi.comnih.gov |

| Cyclic Nucleotide-Gated Channel | CNG Channel | Ion channel opened by cAMP, allowing Ca²⁺ influx. | wikipedia.orgnih.gov |

| Protein Kinase A | PKA | Enzyme activated by cAMP that phosphorylates downstream targets. | nih.govmdpi.com |

Table 2: Chemical Compounds Mentioned

Structure-Activity Relationship (SAR) in Olfaction

The principle of Structure-Activity Relationship (SAR) in olfaction posits that the perceived scent of a molecule is intrinsically linked to its chemical structure. For fragrance molecules like acetyl cedrene, two primary molecular features are of key importance: the "stereocity," which encompasses the molecule's volume, shape, and profile, and the "electronicity," which refers to the electronic charge distribution across the molecule. arxiv.org It is a long-held observation that molecules with similar structures are likely to exhibit similar olfactory qualities. arxiv.org

Acetyl cedrene belongs to the structural group of alkyl cyclic ketones. nih.govnih.gov These are characterized by the general formula (R1)(R2)C=O, where R1 is an alkyl group and R2 is a variously substituted bicyclic or tricyclic hydrocarbon. nih.govnih.gov The specific arrangement of the acetyl group and the tricyclic cedrene core in acetyl cedrene is crucial for its characteristic woody, amber, and musk scent profile. foreverest.netmdpi.com

Impact of Structural Variations on Olfactory Perception

While specific research detailing the systematic structural modification of acetyl cedrene and its direct impact on odor is not extensively published, general principles of SAR in olfaction allow for well-founded inferences. The core tricyclic structure of cedrene is a key determinant of its woody character. scentree.co Variations in this bulky, hydrophobic part of the molecule can lead to significant changes in the perceived scent. nih.gov

For instance, in the broader class of sesquiterpenes, to which acetyl cedrene belongs, even subtle changes can alter the odor profile. The position and nature of functional groups are critical. In some cases, functional groups with similar electronic properties, such as an acetyl group and an acetate (B1210297) group, can be interchanged without drastically altering the fundamental odor character. arxiv.org However, the specific location of the acetyl group on the cedrene skeleton is a determining factor for the final perceived scent.

The table below illustrates the olfactory characteristics of acetyl cedrene and related cedrene derivatives, highlighting how structural modifications can influence the scent profile.

| Compound Name | Structure | Key Structural Difference from Acetyl Cedrene | Reported Odor Profile |

| Acetyl Cedrene | C17H26O | - | Woody, amber, musk foreverest.netmdpi.com |

| alpha-Cedrene | C15H24 | Lacks the acetyl group | Woody, cedarwood scentree.cothegoodscentscompany.com |

| beta-Cedrene | C15H24 | Isomer of alpha-cedrene with a different double bond position | Similar to alpha-cedrene scentree.co |

| Cedrol | C15H26O | Hydroxyl group instead of an acetyl group | Woody, cedarwood |

| Cedryl Acetate | C17H28O2 | Acetate group instead of an acetyl group | Woody, slightly fruity |

| Methyl Cedryl Ether | C16H28O | Methoxy group instead of an acetyl group | Woody, earthy |

This table is generated based on information from various sources and illustrates the general principle of how structural changes affect odor.

Computational Approaches for SAR Prediction

The complexity of predicting odor based solely on molecular structure has led to the development of sophisticated computational methods. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach used to correlate a molecule's structural properties with its biological activity, including its olfactory perception. nih.govresearchgate.net

For complex fragrance molecules like those with ambergris character, which shares some olfactory notes with acetyl cedrene, combinatorial QSAR approaches have been developed. nih.gov These methods explore a vast number of combinations of molecular descriptors and correlation techniques to build statistically significant and predictive models. nih.gov Such models can help in screening large numbers of virtual compounds and prioritizing those with a higher likelihood of possessing a desired scent.

More advanced techniques, such as machine learning and artificial intelligence, are increasingly being applied to fragrance design. arxiv.orgmdpi.com These methods can learn the intricate relationships between molecular structures and their corresponding scent profiles from large datasets. arxiv.org For example, Graph Neural Networks have shown promise in learning representations of molecular structures that capture meaningful information about their odor. researchgate.net These learned "odor embeddings" can then be used to predict the scent of new, uncharacterized molecules. researchgate.net Another approach involves using machine learning to predict odor intensity and other perceptual attributes, which can aid in the creation of new fragrance formulations. arxiv.org While specific computational studies focused solely on acetyl cedrene are not widely published, these general methodologies are applicable to predicting the olfactory properties of this and related compounds. arxiv.orgmdpi.com

Biological and Ectopic Functions Beyond Olfaction

Metabolic Regulation and Homeostasis

Ectopic olfactory receptors are functional chemoreceptors found in various tissues, including the liver, adipose tissue, and pancreas, where they participate in regulating metabolic homeostasis. nih.govoatext.comresearchgate.net The human olfactory receptor OR10J5 and its mouse counterpart, MOR23 (also known as Olfr16), have been identified as key targets for cedrene-related compounds. nih.govnih.govresearchgate.net

Activation of OR10J5 in human liver cells (hepatocytes) by its natural ligand, α-cedrene, has been shown to initiate signaling cascades that influence lipid metabolism. nih.govnih.gov Specifically, stimulation of this receptor leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net This activation suggests a mechanism by which acetyl cedrene (B97730) could exert its metabolic effects, acting through these ectopically expressed receptors to regulate cellular functions in critical metabolic organs. nih.govnih.gov

Obesity and high-fat diets often lead to the excessive accumulation of lipids in the liver, a condition known as hepatic steatosis. nih.gov Studies have demonstrated that dietary supplementation with acetyl cedrene, also referred to as cedryl acetate (B1210297) (CA), can effectively mitigate this condition. nih.gov In animal models fed a high-fat diet, supplementation with acetyl cedrene led to significant improvements in hepatic lipid accumulation. nih.gov

The mechanism appears to be linked to the activation of the OR10J5 receptor. nih.govnih.gov When this receptor is stimulated in hepatocytes, it triggers a reduction in intracellular triglyceride accumulation. nih.gov This is achieved by downregulating genes involved in lipid synthesis (lipogenesis) and upregulating genes associated with fatty acid oxidation. nih.gov

Beyond its effects on lipid metabolism, acetyl cedrene has been shown to positively influence glucose homeostasis. nih.govmdpi.com In studies involving mice on a high-fat diet, supplementation with acetyl cedrene resulted in improved glucose tolerance and insulin (B600854) resistance. mdpi.com The supplemented mice also exhibited a significant decrease in fasting blood glucose levels. mdpi.com

The beneficial effects on glucose metabolism are associated with acetyl cedrene's ability to regulate the expression of key metabolic genes in the liver, including those involved in gluconeogenesis (the process of generating glucose), such as Pepck, G6Pase, and Fbp1. nih.gov The regulation of these pathways is crucial for maintaining stable blood sugar levels, a process often disrupted in metabolic disorders.

Research has provided compelling evidence for acetyl cedrene's role in preventing diet-induced obesity. nih.gov In studies where mice were fed a high-fat diet, those receiving acetyl cedrene supplementation showed a significant reduction in body weight gain compared to the control group. nih.govmdpi.com This effect was accompanied by a decrease in the weight of visceral fat pads and the prevention of adipocyte hypertrophy (the enlargement of fat cells). nih.govresearchgate.net

These anti-obesity effects are attributed to acetyl cedrene's regulation of gene expression in white adipose tissues. It influences genes that control adipogenesis (the formation of fat cells) and thermogenesis (the production of heat), contributing to a healthier metabolic profile. nih.gov

Table 1: Effects of Acetyl Cedrene (Cedryl Acetate) Supplementation in High-Fat Diet-Fed Mice

| Parameter | Observation | Finding | Source(s) |

|---|---|---|---|

| Body Weight | Reduced Gain | Significantly lower cumulative body weight gain compared to the high-fat diet group. | nih.govmdpi.com |

| Adiposity | Decreased Visceral Fat | Reduced weight of visceral fat pads and prevention of adipocyte enlargement. | nih.gov |

| Liver Health | Reduced Lipid Accumulation | Significant improvement in hepatic lipid accumulation. | nih.gov |

| Glucose Metabolism | Improved Homeostasis | Decreased fasting blood glucose, improved glucose intolerance, and insulin resistance. | mdpi.com |

Neurobiological Implications and Signaling

The influence of acetyl cedrene and its analogs extends to signaling pathways within the nervous system. The activation of specific receptors by these compounds can modulate intracellular signaling cascades that are fundamental to neuronal function and energy homeostasis. researchgate.net

The cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes in neurons, including differentiation, metabolism, and gene expression. Research on α-cedrene, the natural analog of acetyl cedrene, has shown that its binding to the olfactory receptor OR10J5 leads to a significant increase in intracellular cAMP levels. nih.govresearchgate.net

This increase in cAMP subsequently activates PKA. nih.gov The cAMP-PKA pathway plays a well-established role in the brain's regulation of energy and glucose homeostasis by mediating the effects of various hormones and neurotransmitters. While direct studies on acetyl cedrene's effect on this pathway in neurons are specific, the activation of the cAMP-PKA pathway by its close analog via the OR10J5 receptor provides a strong mechanistic link. nih.gov This suggests that acetyl cedrene could potentially influence neuronal function and metabolic regulation through this critical signaling pathway.

Potential for Chemosensory Receptor Ligand-Based Therapies

The concept of utilizing ligands for chemosensory receptors as therapeutic agents is a growing field of interest. While direct therapeutic applications of acetyl cedrene targeting chemosensory receptors are not yet established, related compounds and the biological activities of acetyl cedrene itself suggest a potential for future exploration in this area.

A notable example in a related cedrene derivative is (-)-cedrene, which has been identified as a natural, orally active ligand for the mouse olfactory receptor 23. medchemexpress.com The activation of this receptor by (-)-cedrene was found to induce skeletal muscle hypertrophy in mice, demonstrating a systemic physiological effect mediated by an olfactory receptor. medchemexpress.com This finding underscores the principle that chemosensory receptors, even those primarily associated with olfaction, can have functional roles in other tissues and influence physiological processes.

Furthermore, acetyl cedrene, also known as cedryl acetate, has demonstrated significant metabolic effects. In a study involving mice on a high-fat diet, supplementation with cedryl acetate was shown to reduce weight gain, decrease visceral fat, and prevent adipocyte hypertrophy. mdpi.com The study also reported improvements in hepatic lipid accumulation, glucose intolerance, and insulin resistance. mdpi.com These beneficial metabolic effects were linked to the regulation of metabolism-related gene expression in the liver and adipose tissues. mdpi.com

Although the precise receptor-mediated pathways for these metabolic effects of acetyl cedrene have not been fully elucidated, the demonstrated bioactivity of the related compound (-)-cedrene on a chemosensory receptor provides a basis for investigating whether similar mechanisms are at play. medchemexpress.com The potential for acetyl cedrene to act as a ligand for ectopically expressed chemosensory receptors involved in metabolic regulation presents a promising avenue for the development of novel therapeutic strategies for metabolic disorders. Further research is warranted to identify specific receptor targets for acetyl cedrene and to explore its therapeutic potential in a clinical context.

Biotransformation and Metabolism in Biological Systems

Acetyl cedrene, as a lipophilic organic compound, is subject to biotransformation and metabolism by various organisms, particularly in aquatic environments where it can accumulate. The breakdown of this synthetic fragrance is influenced by both macroorganisms and microbial communities.

Degradation Pathways in Aquatic Organisms (e.g., Capitella teleta)

The deposit-feeding polychaete, Capitella teleta, has been shown to play a significant role in the biotransformation of acetyl cedrene in marine sediments. Studies have demonstrated that in the presence of C. teleta, the concentration of acetyl cedrene in sediment is substantially reduced over time. In one study, after 14 days, the sediment concentration of acetyl cedrene was reduced by 88% to 99% in the presence of the worms, compared to a reduction of 31% or less in their absence. medchemexpress.com

This notable decrease suggests that C. teleta can effectively biotransform sediment-associated acetyl cedrene. medchemexpress.com While acetyl cedrene was detected in the fecal pellets of the worms, it was not found in their tissues, indicating that ingested acetyl cedrene is bioavailable to the organism and is metabolized. medchemexpress.com The presence of C. teleta has been shown to enhance the degradation of other organic pollutants as well, suggesting that their burrowing and feeding activities increase the bioavailability of the compounds to sediment-associated microbes.

The table below summarizes the findings on the reduction of acetyl cedrene in the presence and absence of Capitella teleta.

Reduction of Acetyl Cedrene in Sediment

| Treatment | Reduction Percentage after 14 days |

|---|---|

| With Capitella teleta | 88% - 99% |

Role of Microbial Communities in Biotransformation

Microbial communities are fundamental to the biotransformation of many organic compounds in the environment, including fragrance materials like acetyl cedrene. The interactions between these microbial communities and macrofauna, such as Capitella teleta, can influence the rate of degradation.

The gut microbiota is also known to play a crucial role in the biotransformation of various natural and synthetic compounds. mdpi.com Gut microbes possess a wide array of enzymes capable of metabolizing complex molecules that the host organism cannot break down on its own. While specific studies on the gut microbial biotransformation of acetyl cedrene are limited, the general principles of microbial metabolism of xenobiotics are applicable. These processes often involve Phase I reactions (such as oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation), which typically increase the water solubility of the compound, facilitating its excretion. researchgate.net Given that acetyl cedrene is orally active in mice, as demonstrated by studies on its metabolic effects, it is plausible that the gut microbiome contributes to its metabolism and the formation of various metabolites. mdpi.com

Environmental Fate and Ecotoxicology

Release Pathways and Environmental Occurrence

Acetyl cedrene (B97730), a common fragrance material found in a wide array of personal care and household products, enters the aquatic environment primarily through domestic wastewater systems. oup.com The "down-the-drain" disposal of products containing this compound leads to its continuous introduction into wastewater treatment plants (WWTPs). oup.comresearchgate.net WWTPs are considered primary sources of chemicals of emerging concern (CECs), including fragrance materials, into aquatic ecosystems. slu.se

The removal efficiency of compounds like acetyl cedrene in conventional WWTPs can be insufficient, allowing them to pass through treatment processes and be discharged into receiving water bodies. slu.senih.gov The effectiveness of removal often depends on the physico-chemical properties of the specific compound. slu.se Consequently, WWTP effluents represent a significant and ongoing pathway for the release of acetyl cedrene into the environment. oup.comslu.se

As a result of its continuous release and incomplete removal in WWTPs, acetyl cedrene has been detected in final wastewater effluents in both the United States and Europe. oup.com Its presence is not limited to the water phase; due to its properties, it also partitions to sludge. acs.org

From the point of discharge, acetyl cedrene contaminates various environmental compartments. It has been identified in surface water, sediment, and a range of aquatic organisms. oup.comport.ac.uk Detections have been reported in various biota, including clams, mussels, fish, and even marine mammals, indicating its potential for bioaccumulation. oup.com For instance, a study in Portsmouth and Langstone harbors, which are impacted by combined sewer overflows (CSOs), detected numerous compounds in surface water and biota. port.ac.uk While this specific study focused on a wide range of chemicals, it highlights the complex mixture of contaminants, including fragrance materials, that enter marine environments. port.ac.uk Another study noted that the concentration of CECs downstream from WWTPs can be, on average, 50% higher than upstream concentrations, underscoring the impact of wastewater effluent on receiving waters. slu.se

Table 1: Environmental Detection of Acetyl Cedrene| Environmental Compartment | Detection Status | Reference |

|---|---|---|

| Wastewater Treatment Plant Effluent | Detected | oup.com |

| Surface Water | Detected | oup.comport.ac.uk |

| Sediment | Detected | oup.com |

| Aquatic Biota (clams, mussels, fish, marine mammals) | Detected | oup.com |

Environmental Degradation and Persistence

Once in the environment, acetyl cedrene can partition to the atmosphere. industrialchemicals.gov.au In the troposphere, the primary abiotic degradation pathways for most organic chemicals are reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. The reaction with OH radicals is a key removal mechanism for many trace gases. noaa.gov The rate of these degradation reactions determines the atmospheric lifetime of a chemical. conicet.gov.ar

For many volatile organic compounds (VOCs), such as the components of fragrance materials, reactions with these radicals are the most significant removal processes. copernicus.org While specific rate constants for acetyl cedrene's reaction with OH and NO3 radicals are not detailed in the provided results, the general principles of tropospheric chemistry suggest these would be the dominant loss processes. noaa.gov Quantitative structure-activity relationship (QSAR) models and fragment contribution methods are often used to estimate these reaction rate constants when experimental data are unavailable.

A significant portion of acetyl cedrene in WWTPs adsorbs to sewage sludge. acs.org The application of this sludge to agricultural land as a soil amendment is a pathway for the introduction of acetyl cedrene into the terrestrial environment. acs.orgmdpi.com

Studies on the fate of fragrance materials in sludge-amended soils have shown that the initial dissipation of acetyl cedrene can be rapid. acs.org In one year-long experiment, acetyl cedrene was one of seven fragrance materials (out of 22 studied) that remained at quantifiable concentrations after three months. acs.org However, after one year, it was no longer detected in all the spiked soil trays, unlike more persistent compounds such as musk ketone. acs.org The dissipation rate can be influenced by factors like soil organic matter content. acs.org The presence of organisms in the soil can also enhance dissipation; for example, the polychaete Capitella teleta has been shown to significantly reduce acetyl cedrene concentrations in sediment. researchgate.net The dissipation in sludge-amended soil is generally faster than in unamended soil, likely due to increased microbial activity and organic matter. researchgate.net

Table 2: Dissipation of Acetyl Cedrene in Spiked Sludge-Amended Soil| Time Point | Concentration Status | Reference |

|---|---|---|

| Initial | Spiked | acs.org |

| 3 Months | Above quantification limits | acs.org |

| 1 Year | Below detection in all trays | acs.org |

Acetyl cedrene is considered to be persistent in the environment. industrialchemicals.gov.au Studies on its biodegradability have shown that it is not readily biodegradable. industrialchemicals.gov.au An OECD TG 301F test measured only 36% biodegradation over 21 days, with no further degradation observed up to day 28, suggesting the formation of more persistent degradation products. industrialchemicals.gov.au Another study (OECD TG 301C) observed no biodegradation. industrialchemicals.gov.au

This persistence means that acetyl cedrene can have long-lasting effects in aquatic environments. manuals.plus While it can be biotransformed by some organisms, such as the deposit-feeding worm Capitella teleta, which was found to reduce sediment concentrations by 88% to 99% over 14 days, the parent compound and its degradants can persist in the water column and sediment. researchgate.net The identity and environmental effects of these degradation products are largely unknown. industrialchemicals.gov.au Its presence in sediment is a concern, as this compartment can act as a long-term sink and a source for exposure to benthic organisms. ruc.dkresearchgate.net

Bioavailability and Bioaccumulation Potential

The environmental behavior of acetyl cedrene, particularly its potential to be taken up by and accumulate in organisms, is a key aspect of its ecotoxicological profile.

Studies involving the sediment-dwelling polychaete, Capitella teleta, have provided specific insights into the bioavailability of acetyl cedrene. Research has shown that while acetyl cedrene is ingested by these organisms, it does not appear to accumulate in their tissues. In one study, acetyl cedrene was detected in the fecal pellets of Capitella teleta at concentrations that were low compared to the initial sediment concentration. nih.gov However, the compound was not detected in the worm tissue itself. nih.govresearchgate.net This suggests that while ingested acetyl cedrene is bioavailable to Capitella teleta, the organism can effectively biotransform the sediment-associated compound. nih.gov To date, acetyl cedrene has not been reported in the tissues of other aquatic organisms. unl.edu

The potential for a chemical to bioaccumulate is often indicated by its octanol-water partition coefficient (log Kₒw), a measure of its lipophilicity, or tendency to associate with fats. wikipedia.org A high log Kₒw value suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. wikipedia.org Acetyl cedrene has a relatively high measured log Kₒw, with values reported between 5.6 and 5.9. unl.eduindustrialchemicals.gov.au This value is above the typical categorization threshold (log Kₒw ≥ 4.2) that indicates a potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au

| Property | Value | Implication |

| Log Kₒw | 5.6 - 5.9 unl.eduindustrialchemicals.gov.au | Indicates a potential for bioaccumulation due to high lipophilicity. industrialchemicals.gov.au |

| Bioconcentration Factor (BCF) | 200 - 820 L/kg wwt industrialchemicals.gov.au | Below the threshold of concern (≥2000 L/kg), indicating acetyl cedrene is not bioaccumulative. industrialchemicals.gov.au |

Ecotoxicological Impact on Aquatic and Sediment-Dwelling Organisms

The effects of acetyl cedrene have been examined in key organisms that play vital roles in sediment ecosystems.

The impact of acetyl cedrene on the sediment-dwelling worm Capitella teleta has been investigated in laboratory settings, with varied results depending on the experimental conditions.

In a 16-day experiment, a nominal concentration of 50 μg of acetyl cedrene per gram of dry weight sediment significantly reduced the survival of C. teleta by the end of the study. unl.eduresearchgate.net

Conversely, another 14-day study examining the effects of different population densities found that worm survival was close to 100% across all treatments. nih.gov This study also observed that acetyl cedrene had some positive effects on worm growth, although it did not impact their feeding rate. nih.govresearchgate.net It was noted, however, that the population density of the worms had a negative effect on both growth and feeding rates. nih.gov The presence of C. teleta was found to significantly accelerate the dissipation of acetyl cedrene from the sediment; in the presence of worms, the sediment concentration was reduced by 88% to 99% after 14 days, compared to a reduction of 31% or less in systems without worms. nih.gov

| Endpoint | Acetyl Cedrene Concentration | Observed Effect on Capitella teleta | Source(s) |

| Survival | 50 μg/g dw sediment | Significantly reduced survival after 16 days. | unl.eduresearchgate.net |

| Survival | Not specified (density study) | Close to 100% survival after 14 days. | nih.gov |

| Growth | Not specified (density study) | Some positive effects observed. | nih.govresearchgate.net |

| Feeding Rate | Not specified (density study) | No significant effect observed. | nih.govresearchgate.net |

| Parameter | Exposure Condition | Observed Effect | Source(s) |

| Microbial Respiration | 50 μg/g dw sediment (16 days) | Not significantly affected. | unl.eduresearchgate.net |

| Bacterial Community Structure | 50 μg/g dw sediment (16 days) | Not significantly affected (p = 0.476). | unl.edu |

| Bacterial Community Diversity | 50 μg/g dw sediment (16 days) | No significant differences in richness or evenness. | unl.edu |

Spectroscopic and Chromatographic Techniques for Identification and Quantification

The detection and quantification of acetyl cedrene, often present in intricate mixtures such as essential oils and consumer products, necessitate high-resolution analytical methods. Chromatographic techniques coupled with mass spectrometry are the cornerstone of this analytical endeavor.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a fundamental and widely used technique for the analysis of acetyl cedrene. researchgate.net This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In the analysis of fragrance materials, GC/MS allows for the separation of acetyl cedrene from other volatile and semi-volatile compounds within a sample.

Research has demonstrated the use of GC/MS for the determination and quantification of acetyl cedrene in various environmental samples, such as wastewater, river water, and tap water. nih.gov In these studies, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov For related compounds like α-cedrene, tandem mass spectrometry (GC-MS/MS) has been employed for quantification in biological matrices like rat plasma. sigmaaldrich.com This technique involves monitoring specific fragmentation transitions (e.g., m/z 204.3→119.0 for α-cedrene), which provides a high degree of certainty in identification and quantification. sigmaaldrich.com

The fragmentation pattern of acetyl cedrene in the mass spectrometer is characteristic of an alkyl cyclic ketone. nih.govresearchgate.net Upon ionization, the molecule undergoes fragmentation, producing a unique mass spectrum. A common fragmentation pathway for ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group (alpha cleavage). libretexts.org For acetyl cedrene, this would result in the formation of an acylium ion, which is often a prominent peak in the mass spectrum.

Table 1: GC/MS Parameters for Related Cedrene Compound Analysis This table is based on data for the related compound α-cedrene, illustrating typical parameters.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Extraction Solvent | Ethyl acetate (B1210297) | sigmaaldrich.com |

| MS/MS Transition (α-cedrene) | m/z 204.3→119.0 | sigmaaldrich.com |

| Internal Standard Transition | m/z 146.0→111.0 (1,4-dichlorobenzene) | sigmaaldrich.com |

| Linearity (r²) | ≥ 0.995 | sigmaaldrich.com |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL in rat plasma | sigmaaldrich.com |

Closed Loop Stripping Analysis (CLSA)

For the analysis of trace levels of acetyl cedrene in aqueous samples, Closed Loop Stripping Analysis (CLSA) serves as a highly effective preconcentration technique. nih.govnih.gov This method is particularly suited for volatile and semivolatile compounds present at nanogram per liter (ng/L) concentrations. nih.gov The CLSA process involves purging an inert gas through the water sample, which strips the volatile organic compounds, including acetyl cedrene. These compounds are then trapped on a small sorbent filter, typically containing activated carbon. mdpi.com

Following the stripping and trapping phase, the compounds are eluted from the sorbent with a small volume of solvent, creating a concentrated extract. mdpi.com This extract is then analyzed by GC/MS. nih.govnih.gov The combination of CLSA with GC/MS provides the sensitivity required to detect and quantify the low levels of acetyl cedrene often found in environmental waters. nih.gov Studies have successfully applied this methodology to determine the presence of acetyl cedrene in influent and effluent wastewater, as well as river and tap water across different regions. nih.gov

Solid Phase Microextraction-Gas Chromatography (SPME-GC)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that has gained popularity for the analysis of volatile and semi-volatile compounds in various matrices. rsc.org In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. sigmaaldrich.com The analytes, including acetyl cedrene, partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. sigmaaldrich.com

The choice of fiber coating is critical for efficient extraction. For fragrance compounds like acetyl cedrene, which fall into the category of semi-volatiles, various fiber coatings can be employed. A common choice is a mixed-phase fiber, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), which is effective for a broad range of analytes. mdpi.com Research has explored the use of SPME-GC for the quantification of regulated fragrance allergens in cosmetic products, a category that includes acetyl cedrene. Additionally, headspace SPME-GC-MS has been used to identify volatile components in natural products like honeycomb, where the related compound α-cedrene has been detected. rsc.org

Table 2: SPME Fiber Selection Guide for Volatile and Semi-Volatile Compounds

| Analyte Type | Recommended Fiber Coating | Typical Molecular Weight Range | Reference |

|---|---|---|---|

| Volatiles | 100 µm Polydimethylsiloxane (PDMS) | 60-275 | |

| Volatiles, Amines, Nitro-aromatics | 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | 50-300 | |

| Polar Semi-volatiles | 85 µm Polyacrylate (PA) | 80-300 | |

| Flavor Compounds (Volatiles & Semi-volatiles) | 50/30 µm Divinylbenzene/Carboxen on PDMS | 40-275 |

Comprehensive Gas Chromatography (GCxGC)

For exceptionally complex mixtures containing numerous structurally similar compounds, such as essential oils and fragrance formulations, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. activatedresearch.comlibretexts.org In GCxGC, two columns with different stationary phases (e.g., a non-polar and a polar column) are coupled via a modulator. miamioh.edu The modulator traps fractions of the effluent from the first column and periodically re-injects them onto the second column for further separation. miamioh.edu

This technique creates a two-dimensional chromatogram that provides significantly enhanced resolution and peak capacity. miamioh.edu GCxGC is particularly valuable for resolving co-eluting compounds that would otherwise overlap in a single-column separation. libretexts.org The application of GCxGC has been patented for the resolution of defined analytical targets, including allergens like acetyl cedrene, in complex mixtures. mdpi.com Research on citrus oils has also demonstrated the use of GCxGC, where an increase in α-cedrene was observed during storage. nih.gov The use of stop-flow modulation is a cost-effective approach to implementing GCxGC, achieving narrow second-dimension peaks and a significant increase in peak capacity. miamioh.edu

Computational Chemistry and Molecular Modeling

In addition to analytical techniques, computational methods play a vital role in understanding the intrinsic properties of acetyl cedrene at a molecular level.

Quantum Chemical Calculations (DFT, Hybrid DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like acetyl cedrene. DFT methods offer a favorable balance between computational cost and accuracy.

A significant application in the study of acetyl cedrene involves the use of DFT calculations to support experimental data. Specifically, Gauge-Including Atomic Orbital (GIAO) DFT calculations of ¹³C nuclear magnetic resonance (NMR) shieldings have been used to corroborate experimental structural studies of acetyl cedrene. nih.gov This approach involves calculating the theoretical NMR chemical shifts for a proposed structure and comparing them to the experimental spectrum to confirm or elucidate the correct structure. nih.gov Various functionals, which are a key component of DFT calculations, have been employed in such studies. nih.gov Hybrid DFT functionals, such as B3LYP and mPW1PW91, which incorporate a portion of exact exchange from Hartree-Fock theory, are commonly used for these types of calculations. nih.gov The choice of basis set, which describes the atomic orbitals, also influences the accuracy of the results. Furthermore, quantum chemical calculations have been applied to investigate the reaction mechanisms involving acetyl cedrene, such as its molecular rearrangement to cedrene. sigmaaldrich.comnih.gov

Table 3: Common DFT Functionals and Basis Sets in Computational Chemistry

| Component | Examples | Description | Reference |

|---|---|---|---|

| Hybrid DFT Functionals | B3LYP, mPW1PW91, ωB97XD | Combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources. Often provide a good balance of accuracy for a variety of systems. | nih.gov |

| GGA Functionals | PBE, BLYP | Generalized Gradient Approximation functionals consider both the electron density and its gradient. | nih.gov |

| Pople Style Basis Sets | 6-31G(d), 6-311G** | A widely used series of basis sets that offer different levels of flexibility and computational cost. The symbols in parentheses denote the addition of polarization and diffuse functions. | nih.gov |

| Correlation-Consistent Basis Sets | cc-pVDZ, aug-cc-pVTZ | Designed to systematically converge towards the complete basis set limit. The 'aug' prefix indicates the addition of diffuse functions, important for describing anions and weak interactions. | nih.gov |

Advanced Analytical and Computational Methodologies for Acetyl Cedrene Research

Computational Approaches

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules like acetyl cedrene (B97730). These computational tools allow for the investigation of chemical processes at the atomic level, providing insights that are often inaccessible through experimental means alone.

Computational chemistry provides powerful tools for the detailed investigation of reaction mechanisms, offering insights into the transformation of reactants into products through transition states and intermediates. scielo.brrsc.org For a molecule like acetyl cedrene, which is often synthesized via Friedel-Crafts acylation of cedrene, computational methods can elucidate the reaction pathway. Techniques such as Density Functional Theory (DFT) are employed to map the potential energy surface of the reaction. researchgate.net This involves calculating the energies of reactants, products, transition states, and any intermediates. scielo.br

By identifying the transition state structures and their associated activation energies, researchers can predict the most likely reaction pathway and understand the factors controlling regioselectivity and stereoselectivity. scielo.br For instance, computational studies can model the addition of the acetyl cation to the cedrene framework, explaining why acylation occurs at a specific position on the molecule. researchgate.net These calculations can also incorporate solvent effects to provide a more realistic model of the reaction conditions. researchgate.net The interplay between computational modeling and experimental results is crucial for confirming and rationalizing observed chemical reactivity and product distributions. scielo.br

Advanced computational models are instrumental in predicting the physicochemical properties of acetyl cedrene and in developing structure-activity relationships (SAR). nih.gov SAR studies aim to correlate a molecule's chemical structure with its biological activity, which for acetyl cedrene is primarily its distinct woody and ambery odor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between chemical structures and their properties. arxiv.org For fragrance compounds, these models can predict olfactory characteristics based on molecular descriptors. These descriptors can be simple, such as molecular weight and logP, or more complex, derived from the 3D structure of the molecule. arxiv.org More recently, advanced machine learning techniques like Graph Neural Networks (GNNs) have been used to learn directly from the graph representation of a molecule, capturing intricate structural information without the need for predefined descriptors. arxiv.orgyoutube.com These models can predict a wide range of properties, including solubility, toxicity, and receptor affinity, which are crucial in the evaluation of fragrance ingredients. arxiv.org

Table 1: Computed Molecular Properties of Acetyl Cedrene This interactive table provides predicted molecular descriptors for acetyl cedrene based on computational models.

| Property | Value | Source |

| Molecular Formula | C17H26O | PubChem nih.govuni.lu |

| Molecular Weight | 246.4 g/mol | PubChem nih.govuni.lu |

| XLogP3-AA (Lipophilicity) | 4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Monoisotopic Mass | 246.198365449 Da | PubChem nih.govuni.lu |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govherts.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, dynamic view of molecular behavior, making them invaluable for studying complex biological systems like the interaction between an odorant and its receptor. researchgate.netdrexel.edu

Understanding how acetyl cedrene binds to an olfactory receptor is key to explaining its scent profile. MD simulations can elucidate the precise binding mode of an odorant within the receptor's binding pocket. researchgate.net Starting from a docked pose, a simulation can track the interactions between the ligand and surrounding amino acid residues, revealing which contacts are stable and critical for binding.

Furthermore, advanced MD techniques can be used to calculate the binding free energy, a measure of binding affinity. researchgate.netsciepub.com Methods like thermodynamic integration and free energy perturbation can provide quantitative predictions of how tightly a ligand binds to its receptor. sciepub.com This information is critical for understanding why certain molecules are potent agonists while others are weak or inactive, and it helps in the rational design of new fragrance molecules with desired olfactory properties. researchgate.netdundee.ac.uk

The binding of an odorant like acetyl cedrene is the first step in a process that leads to a nerve impulse. MD simulations can model the subsequent activation of the olfactory receptor. nih.govresearchgate.net Researchers can simulate how the initial binding event triggers a cascade of conformational changes throughout the receptor protein. nih.gov This includes the subtle rearrangement of the binding pocket and larger-scale movements of the transmembrane helices, particularly the outward movement of transmembrane helix 6 (TM6). herts.ac.uk This movement creates a binding site on the intracellular side of the receptor for G-proteins, initiating the downstream signaling cascade that ultimately results in the perception of smell.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. nih.govnams-annals.in It is a widely used tool in drug discovery and is similarly applied in fragrance research to study the interaction between odorants like acetyl cedrene and olfactory receptors. springernature.com

The process involves placing the 3D structure of acetyl cedrene into the binding site of a modeled olfactory receptor. Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the binding site. nih.govnih.gov Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity. The highest-scoring poses represent the most likely binding modes. nih.gov

Docking studies provide a static snapshot of the ligand-receptor interaction, highlighting key intermolecular forces such as hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net This method is computationally less expensive than MD simulations, making it suitable for virtual screening of large compound libraries to identify new potential agonists for a given olfactory receptor. nih.govnih.gov The resulting binding poses from docking often serve as the starting point for more detailed and computationally intensive MD simulations. researchgate.net

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational strategy in drug and fragrance design, aimed at identifying the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.govnih.gov These models serve as 3D queries for screening large compound libraries to discover new molecules (ligands) with desired biological activity. nih.gov The generation of a pharmacophore model can be based on the structure of the target receptor (structure-based) or, in the absence of a known receptor structure, on the structures of a set of known active ligands (ligand-based). nih.govmdpi.com

A pharmacophore model defines the crucial spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic areas, and positive or negative ionizable groups. nih.gov For instance, in fragrance research, olfactophore models are used to map the molecular features key to a specific odor, like hydrophobic groups or hydrogen bond acceptors. rsc.org By understanding these features, chemists can design new molecules with specific olfactory profiles, for example, by introducing structural elements that cause a molecule to adopt a particular shape associated with a desired scent. rsc.org

While specific, publicly available pharmacophore models developed directly for acetyl cedrene are not extensively documented, the methodology holds significant potential for future research. Given that related sesquiterpenes like α-cedrene are known to interact with specific olfactory receptors, a ligand-based pharmacophore model could be developed using a series of structurally similar odorous molecules. nih.govnih.gov Such a model would help in designing novel compounds with potentially enhanced or modified woody and ambery notes, or to probe the binding sites of relevant olfactory receptors. The process would involve aligning the 3D structures of active compounds to identify common chemical features, which can then be used to build a predictive model. nih.gov This approach is particularly valuable for designing ligands with high affinity and selectivity for their target receptors. youtube.com

In Vitro and In Vivo Bioassay Development

Cell-Based Assays for Receptor Activation and Signaling

In vitro cell-based assays are fundamental tools for characterizing the biological activity of compounds like acetyl cedrene at the cellular and molecular level. taylorfrancis.comeurofinsdiscovery.com These assays allow researchers to study how a ligand interacts with a specific receptor and to quantify the subsequent activation of intracellular signaling pathways, providing crucial information on the compound's mechanism of action. taylorfrancis.comeurofinsdiscovery.com Functional receptor assays, which can distinguish between receptor agonists (activators) and antagonists (blockers), are increasingly used in primary screening. taylorfrancis.com

For fragrance and flavor compounds, understanding their interaction with ectopically expressed olfactory receptors (ORs) in non-olfactory tissues is a growing area of research. Studies on α-cedrene, a sesquiterpene closely related to acetyl cedrene, provide a strong model for this research. α-Cedrene has been identified as a natural ligand for the mouse olfactory receptor 23 (MOR23), which is expressed in 3T3-L1 adipocytes (fat cells). nih.govresearchgate.net Activation of MOR23 in these cells by α-cedrene leads to a cascade of signaling events, beginning with the stimulation of adenylyl cyclase 3 (ADCY3). nih.govnih.gov This results in an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA) and other downstream targets. nih.govnih.gov

These signaling events can be measured using various cell-based assay formats. Reporter gene assays are common, where cells are engineered to express a reporter protein (like luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. nih.gov For example, an increase in cAMP can trigger the expression of the luciferase gene, with the resulting light output being proportional to the level of receptor activation. nih.govnih.gov Direct measurement of second messengers like cAMP or intracellular calcium is also a widely used method. researchgate.net In the case of α-cedrene's effect on 3T3-L1 cells, assays have demonstrated that its activation of MOR23 significantly reduces lipid accumulation and increases the oxygen consumption rate, indicating a role in regulating adipogenesis and thermogenesis. nih.govresearchgate.net These effects are abolished when MOR23 expression is knocked down using siRNA, confirming the receptor's specific role. nih.govnih.gov

Table 1: Summary of Findings from Cell-Based Assays on the α-Cedrene/MOR23 System

| Assay Type | Cell Line | Key Findings | Implication |

| Receptor Activation | 3T3-L1 Adipocytes | α-Cedrene acts as a ligand for the mouse olfactory receptor 23 (MOR23). nih.govnih.gov | Demonstrates a specific molecular target for α-cedrene. |

| Signaling Pathway | 3T3-L1 Adipocytes | Activation of MOR23 by α-cedrene increases intracellular cAMP levels via adenylyl cyclase 3 (ADCY3) and activates PKA. nih.govnih.govnih.gov | Elucidates the downstream signaling cascade following receptor binding. |